(1E)-1,3-Bis(pentafluorophenyl)triaz-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1,3-Bis(pentafluorophenyl)triaz-1-ene is a compound belonging to the triazene family, characterized by the presence of a diazoamino group (–N=N–NH–)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1,3-Bis(pentafluorophenyl)triaz-1-ene typically involves the reaction of pentafluorophenylhydrazine with pentafluorobenzene diazonium salt under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (1E)-1,3-Bis(pentafluorophenyl)triaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazene oxides.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The pentafluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Triazene oxides.
Reduction: Corresponding amines.
Substitution: Substituted triazene derivatives.
Wissenschaftliche Forschungsanwendungen
(1E)-1,3-Bis(pentafluorophenyl)triaz-1-ene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential biological activity, including anti-tumor properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (1E)-1,3-Bis(pentafluorophenyl)triaz-1-ene involves its interaction with molecular targets through its diazoamino group. This interaction can lead to the formation of reactive intermediates that can modify biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1,3-Diphenyltriazene: Similar structure but lacks the pentafluorophenyl groups.
1,3-Bis(trifluoromethylphenyl)triaz-1-ene: Contains trifluoromethyl groups instead of pentafluorophenyl groups.
Uniqueness: (1E)-1,3-Bis(pentafluorophenyl)triaz-1-ene is unique due to the presence of pentafluorophenyl groups, which impart distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
802-25-5 |
---|---|
Molekularformel |
C12HF10N3 |
Molekulargewicht |
377.14 g/mol |
IUPAC-Name |
2,3,4,5,6-pentafluoro-N-[(2,3,4,5,6-pentafluorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12HF10N3/c13-1-3(15)7(19)11(8(20)4(1)16)23-25-24-12-9(21)5(17)2(14)6(18)10(12)22/h(H,23,24) |
InChI-Schlüssel |
IKRFMTVTEDNPCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)NN=NC2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.